![molecular formula C17H14N2O3S B2949137 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 422271-07-6](/img/structure/B2949137.png)
4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse range of biological activities.
Scientific Research Applications
4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mechanism of Action
Target of action
The compound is a derivative of thiazolidine , a five-membered heterocyclic moiety present in diverse natural and bioactive compounds. Thiazolidine derivatives have been found to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The specific targets would depend on the exact biological activity of the compound.
Mode of action
The mode of action would depend on the specific biological targets of the compound. For instance, if the compound exhibits anticancer activity, it might interact with targets that regulate cell proliferation and apoptosis. The presence of sulfur in the thiazolidine motif is known to enhance their pharmacological properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Thiazolidine derivatives have been found to have good pharmacokinetic activity .
Advantages and Limitations for Lab Experiments
The advantages of using 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid in lab experiments include its diverse range of biological activities and potential therapeutic applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various scientific research fields. Additionally, the development of derivatives of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves a multi-step process. The first step involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form 2-phenylethyl 2-chloroacetamide. The second step involves the reaction of 2-phenylethyl 2-chloroacetamide with thiourea to form 2-phenylethylthiourea. The third step involves the reaction of 2-phenylethylthiourea with 2-mercaptoacetic acid to form 2-phenylethylthioacetic acid. The final step involves the reaction of 2-phenylethylthioacetic acid with 2-chloro-3-formylquinazoline to form 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid.
properties
IUPAC Name |
4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-13-7-6-12(16(21)22)10-14(13)18-17(23)19(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFNXFMOMBYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
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